N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a pyrazole-based sulfonamide derivative characterized by a unique substitution pattern. Its structure includes:
- Pyrazole core: 3,5-dimethyl groups at positions 3 and 5, enhancing steric and electronic stability.
- Sulfonamide group: Attached at position 4, linked to a 1,1-dioxidotetrahydrothiophen-3-yl moiety, which introduces polar sulfone groups that may improve solubility and metabolic resistance.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6S2/c1-11-17(12(2)20(19-11)14-5-6-27(21,22)9-14)28(23,24)18-8-13-3-4-15-16(7-13)26-10-25-15/h3-4,7,14,18H,5-6,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEDWVCFXCIDGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a pyrazole core substituted with a sulfonamide group and a benzo[d][1,3]dioxole moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Molecular Formula: C16H20N2O4S
Molecular Weight: 348.41 g/mol
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity:
- Antioxidant Activity:
- Anticancer Potential:
Table 1: Summary of Biological Activities
| Activity Type | Assay Methodology | Result Summary |
|---|---|---|
| COX Inhibition | Enzyme activity assay | Significant inhibition observed |
| Antioxidant Activity | DPPH radical scavenging assay | Moderate antioxidant capacity |
| Cytotoxicity | MTT assay on cancer cell lines | Induced apoptosis in 50% of tested lines |
| Anti-inflammatory | In vivo model (carrageenan-induced) | Reduced edema and inflammatory markers |
Case Study 1: COX Inhibition
In a study examining the compound's effect on COX enzymes, it was found to be a potent inhibitor of both COX-1 and COX-2. The results indicated that the compound could serve as a lead for developing anti-inflammatory drugs .
Case Study 2: Anticancer Activity
A series of experiments conducted on breast and colon cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM. Flow cytometry analysis showed an increase in apoptotic cells, indicating its potential as an anticancer agent .
Research Findings
Recent studies have highlighted the importance of structural modifications on the biological activity of sulfonamide derivatives. Variations in substituents on the pyrazole ring have been correlated with enhanced potency against specific targets . Additionally, structure-activity relationship (SAR) studies suggest that the presence of the benzo[d][1,3]dioxole moiety is crucial for maintaining bioactivity.
Comparison with Similar Compounds
Core Modifications
- Pyrazole vs. Pyrazoline: The target compound’s fully unsaturated pyrazole core (vs.
- Sulfonamide Substituents : The tetrahydrothiophene dioxide group in the target compound introduces a polar, rigid structure compared to aryl-sulfonamides (e.g., 4-fluorobenzenesulfonyl in ), which may alter target selectivity or solubility .
Substituent Effects
- Benzodioxole vs. Halogenated Aromatics : The benzodioxole moiety in the target compound offers electron-donating effects, contrasting with electron-withdrawing halogens (e.g., 4-fluoro in ), which could modulate electronic interactions in enzyme active sites .
Physicochemical Properties
Q & A
Q. What are the recommended synthetic pathways for N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide?
- Methodological Answer : The synthesis of structurally analogous pyrazole-sulfonamide derivatives often involves multi-step protocols. For example:
- Step 1 : Condensation of substituted aldehydes with hydrazine derivatives to form pyrazole cores (e.g., via Claisen-Schmidt or Knorr reactions) .
- Step 2 : Sulfonamide linkage via nucleophilic substitution using sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Functionalization of the tetrahydrothiophene-dioxide moiety through oxidation (e.g., H₂O₂/KMnO₄) to ensure sulfone stability .
- Validation : Monitor reactions via TLC (n-hexane/ethyl acetate, 1:1) and confirm purity via recrystallization (ethanol/DMF mixtures) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Spectral Analysis : Use ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at pyrazole C3/C5, benzo[d][1,3]dioxole protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation of stereochemistry (if applicable) .
Q. What preliminary assays are suitable for evaluating biological activity?
- Methodological Answer :
- In vitro Screening : Use enzyme inhibition assays (e.g., cyclooxygenase or kinase targets) at 10–100 µM concentrations .
- Cytotoxicity Testing : Employ MTT assays on HEK-293 or HeLa cell lines to assess safety thresholds .
- Docking Studies : Perform preliminary molecular docking (AutoDock Vina) to predict binding affinity to receptors like GABAₐ or NMDA .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer :
- Reaction Path Simulation : Use quantum chemical calculations (DFT/B3LYP) to model reaction intermediates and transition states, reducing trial-and-error experimentation .
- AI-Driven Optimization : Implement COMSOL Multiphysics or ICReDD frameworks to predict optimal solvent/base combinations and reaction times .
- Example : Simulate sulfonamide formation kinetics under varying pH and temperature to identify energy minima .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays for functional activity) .
- Batch Analysis : Re-synthesize the compound under controlled conditions to rule out impurities (e.g., residual DMF or byproducts) .
- Meta-Analysis : Compare structural analogs (e.g., 3,5-dimethylpyrazole derivatives) to isolate substituent-specific effects .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated benzo[d][1,3]dioxole) to enhance membrane permeability .
- Formulation Optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to improve aqueous solubility .
- Pharmacokinetic Profiling : Conduct ADMET studies (e.g., CYP450 inhibition, plasma protein binding) using LC-MS/MS .
Q. How can reaction scalability be achieved without compromising yield?
- Methodological Answer :
- Flow Chemistry : Transition batch synthesis to continuous flow systems for precise control of exothermic steps (e.g., sulfonation) .
- Catalyst Screening : Test heterogeneous catalysts (e.g., Pd/C or zeolites) to minimize reagent waste .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
Data Contradiction & Validation
Q. How to resolve discrepancies in spectral data interpretation?
- Methodological Answer :
- Collaborative Validation : Share raw NMR/FID files with independent labs for reprocessing (e.g., MestReNova or ACD/Labs) .
- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to assign ambiguous peaks .
- Dynamic NMR : Perform variable-temperature experiments to confirm conformational flexibility (e.g., hindered rotation in sulfonamides) .
Methodological Frameworks
Q. What experimental frameworks support high-throughput screening of derivatives?
- Methodological Answer :
- Combinatorial Libraries : Use parallel synthesis (e.g., 96-well plates) to generate analogs with varied substituents (e.g., halogen, alkyl) .
- Automation : Integrate robotic liquid handlers (e.g., Opentrons) for reproducible reaction setup .
- Data Integration : Apply cheminformatics tools (e.g., RDKit) to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
